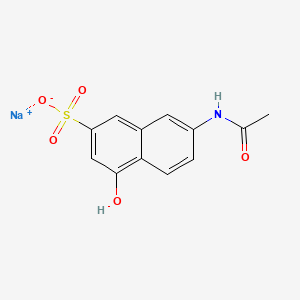
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate is a chemical compound with the molecular formula C12H11NO5SNa and a molecular weight of 304.27 g/mol. It is also known by other names such as 4-Hydroxy-7-(acetylamino)-2-naphthalenesulfonic acid sodium salt. This compound is characterized by its naphthalene ring structure, which is substituted with acetamido and hydroxyl groups, as well as a sulphonate group in the sodium salt form.
Méthodes De Préparation
The synthesis of Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the acetylation of 5-amino-2-hydroxynaphthalene-7-sulphonic acid, followed by neutralization with sodium hydroxide.
Reaction Conditions: The acetylation reaction is usually carried out in the presence of acetic anhydride and a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods may involve large-scale acetylation and neutralization processes, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the acetamido group, to form amine derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: Major products formed from these reactions include quinones, amine derivatives, and substituted naphthalene compounds.
Applications De Recherche Scientifique
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is employed in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and protein modification.
Comparaison Avec Des Composés Similaires
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-naphthol, 5-amino-2-hydroxynaphthalene-7-sulphonic acid, and 4-hydroxy-7-nitro-2-naphthalenesulfonic acid share structural similarities.
Uniqueness: The presence of both acetamido and hydroxyl groups, along with the sulphonate group in the sodium salt form, makes this compound unique in its reactivity and applications.
Propriétés
Numéro CAS |
42360-29-2 |
|---|---|
Formule moléculaire |
C12H10NNaO5S |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-2-3-11-8(4-9)5-10(6-12(11)15)19(16,17)18;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |
Clé InChI |
ZTPFCTXEVJLMHG-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


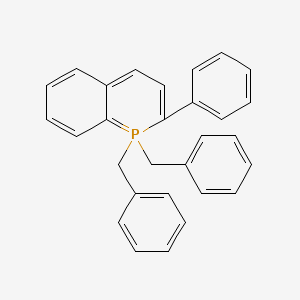
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)


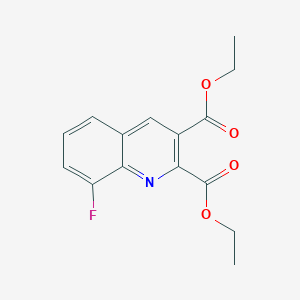
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)

![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)

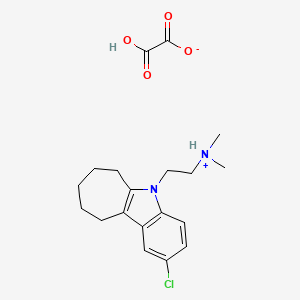

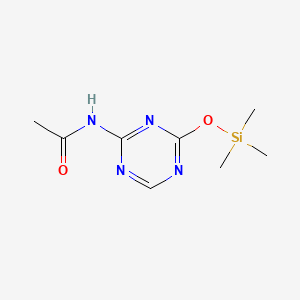
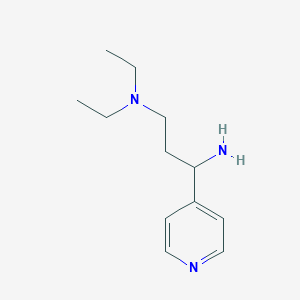
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
